C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O
. The InChI representation is InChI=1S/C14H12O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16)
. The compound is classified under organic acids and is primarily sourced through synthetic methods involving 3-chlorobenzoic acid as a starting material. It is commonly utilized in research laboratories and industrial settings for its reactivity and as an intermediate in the synthesis of more complex molecules.
The synthesis of 4-(benzyloxy)-3-chlorobenzoic acid typically involves a nucleophilic substitution reaction. The process can be outlined as follows:
In industrial applications, continuous flow processes may be employed to enhance efficiency and yield, utilizing optimized catalysts and conditions for scalability .
The molecular structure of 4-(benzyloxy)-3-chlorobenzoic acid features a benzene ring with two substituents: a chlorine atom and a benzyloxy group. The structural formula can be represented as follows:
4-(Benzyloxy)-3-chlorobenzoic acid can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for the reactions involving 4-(benzyloxy)-3-chlorobenzoic acid typically follows established pathways for nucleophilic substitutions and oxidation-reduction processes:
These mechanisms are crucial in understanding how this compound interacts with other molecules, particularly in synthetic organic chemistry .
Relevant data regarding its stability and reactivity are essential for its safe handling and application in laboratory settings .
4-(Benzyloxy)-3-chlorobenzoic acid has several notable applications:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: